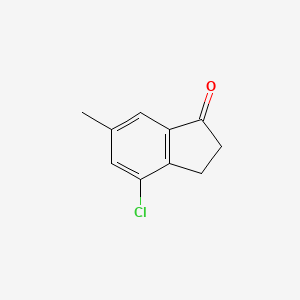

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

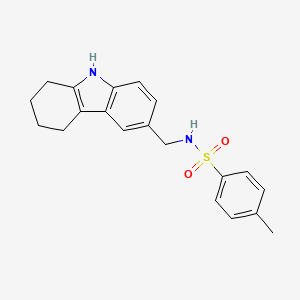

“4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C10H9ClO . It is a derivative of indan, which is a colorless liquid hydrocarbon .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one” include a molecular weight of 180.63, a density of 1.229±0.06 g/cm3 (Predicted), a boiling point of 288.6±29.0 °C (Predicted), a flash point of 139.1°C, and a refractive index of 1.569 .Scientific Research Applications

Antiviral Applications

Indole derivatives, which include the 4-Chloro-6-methyl-1-indanone structure, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The presence of the indole ring contributes to the compound’s ability to bind with high affinity to multiple receptors, which is beneficial in developing new antiviral agents .

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic effects of indole derivatives make them candidates for the treatment of inflammatory diseases and pain management. The indole scaffold is integral to the pharmacophore, enhancing the biological activity of these compounds .

Anticancer Potential

Indole derivatives, such as 4-Chloro-6-methyl-1-indanone, have been explored for their anticancer activities. These compounds can interact with various cellular pathways and have the potential to inhibit the growth of cancer cells. Research into the anticancer properties of indole derivatives is ongoing, with the aim of developing new therapeutic agents .

Neuroprotective Effects

Some indole derivatives have shown promise in the treatment of neurodegenerative diseases. Their ability to modulate neurochemical pathways suggests that they could be used in pharmaceuticals for conditions like Alzheimer’s disease .

Agricultural Applications

Indanone derivatives have been utilized as effective insecticides, fungicides, and herbicides. Their biological activity against pests makes them valuable in agricultural practices to protect crops and maintain yield .

Antimicrobial Properties

The antimicrobial activity of indole derivatives extends to both antibacterial and antifungal effects. These compounds can be used to combat a variety of microbial infections, making them important in the development of new antimicrobial drugs .

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one are currently unknown. This compound is a derivative of indane , which has been found to have various biological activities . .

Mode of Action

It’s possible that it may interact with its targets in a similar manner to other indane derivatives

Biochemical Pathways

Indane derivatives have been found to affect various pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, certain conditions such as temperature and light exposure can affect a compound’s stability . .

properties

IUPAC Name |

4-chloro-6-methyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSLFDJIWTWXAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2=O)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2894725.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2894736.png)